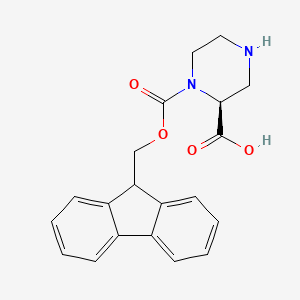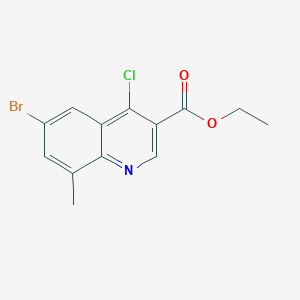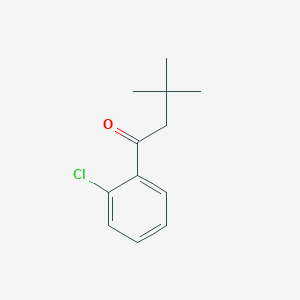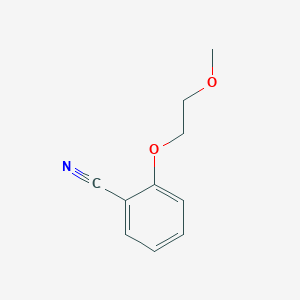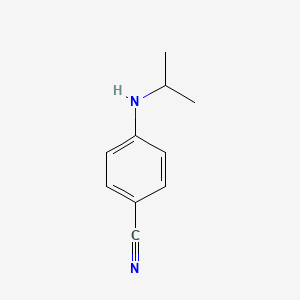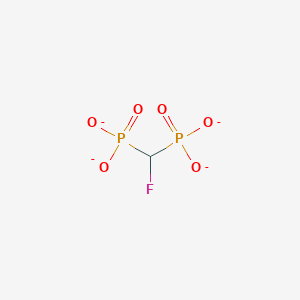
(Fluoromethylene)bis(phosphonate)
Vue d'ensemble
Description
(Fluoromethylene)bis(phosphonate) is a synthetic organophosphorus compound characterized by the presence of a fluoromethylene group attached to two phosphonate groups. This compound is part of a broader class of bisphosphonates, which are known for their ability to inhibit bone resorption and are widely used in the treatment of bone-related diseases such as osteoporosis and Paget’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethylene)bis(phosphonate) typically involves the reaction of a fluoromethylene precursor with phosphonic acid derivatives. One common method includes the use of bis(2,2,2-trifluoroethyl) phosphonate as a precursor, which undergoes alcoholysis under microwave-assisted conditions to yield the desired bisphosphonate . The reaction conditions often involve non-inert and additive-free environments, making the process relatively straightforward and efficient.
Industrial Production Methods: Industrial production of (Fluoromethylene)bis(phosphonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the microwave-assisted synthesis method makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: (Fluoromethylene)bis(phosphonate) undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield phosphonic acid derivatives.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) are commonly used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of (Fluoromethylene)bis(phosphonate).
Oxidation and Reduction: Specific oxidizing or reducing agents are required depending on the desired transformation.
Major Products:
Substitution Products: Various substituted bisphosphonates.
Hydrolysis Products: Phosphonic acid derivatives.
Oxidation and Reduction Products: Depending on the reaction, different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
(Fluoromethylene)bis(phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Medicine: Widely used in the treatment of bone diseases due to its ability to inhibit bone resorption.
Industry: Employed in the development of flame-retardant materials and other industrial applications.
Mécanisme D'action
The primary mechanism of action of (Fluoromethylene)bis(phosphonate) involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound interferes with the formation of the ruffled border of osteoclasts, reducing their ability to adhere to bone surfaces and produce the protons necessary for bone resorption . Additionally, it promotes osteoclast apoptosis, further reducing bone resorption .
Comparaison Avec Des Composés Similaires
- Alendronate
- Risedronate
- Ibandronate
- Zoledronic Acid
Comparison: (Fluoromethylene)bis(phosphonate) shares the common P-C-P structure with other bisphosphonates, which is crucial for its affinity to hydroxyapatite and inhibition of osteoclast activity . the presence of the fluoromethylene group provides unique properties, such as increased chemical and enzymatic stability . This makes (Fluoromethylene)bis(phosphonate) particularly effective in certain applications where enhanced stability is required.
Propriétés
IUPAC Name |
[fluoro(phosphonato)methyl]-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5FO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8)/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLAIHEWHWRPQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(P(=O)([O-])[O-])P(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHFO6P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629401 | |
| Record name | (Fluoromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-56-7 | |
| Record name | (Fluoromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613312.png)

